N-Methyl Gatifloxacin HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Gatifloxacin Hydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the eyes, such as conjunctivitis, keratitis, and corneal ulcers. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Gatifloxacin Hydrochloride typically involves the methylation of Gatifloxacin. The process begins with Gatifloxacin, which undergoes a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of N-Methyl Gatifloxacin Hydrochloride follows a similar synthetic route but is optimized for large-scale operations. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Gatifloxacin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile involved .
Scientific Research Applications
N-Methyl Gatifloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is extensively used in the formulation of ophthalmic solutions for treating bacterial eye infections.
Industry: In the pharmaceutical industry, it serves as an active pharmaceutical ingredient (API) in the production of antibacterial drugs.
Mechanism of Action
N-Methyl Gatifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA synthesis, leading to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
Gatifloxacin: The parent compound, which lacks the N-methyl group.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness
N-Methyl Gatifloxacin Hydrochloride is unique due to its enhanced solubility and stability compared to Gatifloxacin. The addition of the N-methyl group improves its pharmacokinetic profile, making it more effective in treating ocular infections. Additionally, it has a lower propensity for inducing bacterial resistance compared to some other fluoroquinolones.
Properties
CAS No. |
114213-77-3 |
---|---|
Molecular Formula |
C20H25FN3O4Cl |
Molecular Weight |
425.89 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.